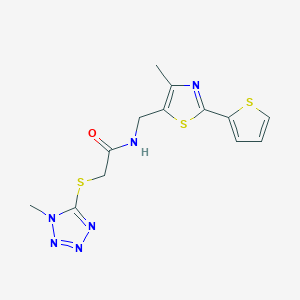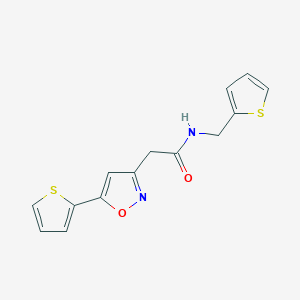
2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-(Thiophen-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is an organic compound featuring a complex structure with two thiophene rings and an isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves the following steps:
-
Formation of Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For instance, thiophene-2-carbaldehyde can be converted to its oxime, which is then oxidized to form the nitrile oxide. This intermediate reacts with an alkyne to form the isoxazole ring.
-
Acetamide Formation: : The acetamide moiety can be introduced by reacting the isoxazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine, followed by the addition of thiophen-2-ylmethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions. This includes using continuous flow reactors for the cycloaddition step to improve yield and efficiency, and employing automated systems for the subsequent acetamide formation to ensure consistency and purity.
化学反应分析
Types of Reactions
Oxidation: The thiophene rings can undergo oxidation reactions, forming sulfoxides or sulfones depending on the oxidizing agent used.
Reduction: The isoxazole ring can be reduced under hydrogenation conditions to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of the isoxazole ring.
Substitution: Halogenated thiophene derivatives.
科学研究应用
2-(5-(Thiophen-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide has several research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its unique structure.
作用机制
The mechanism of action for 2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The isoxazole ring can act as a bioisostere for carboxylic acids, allowing it to inhibit enzymes that recognize carboxylate substrates. The thiophene rings can enhance binding affinity through π-π interactions with aromatic amino acids in protein active sites.
相似化合物的比较
Similar Compounds
2-(5-(Thiophen-2-yl)isoxazol-3-yl)acetamide: Lacks the thiophen-2-ylmethyl group, potentially altering its biological activity and electronic properties.
N-(Thiophen-2-ylmethyl)acetamide: Lacks the isoxazole ring, which may reduce its ability to interact with certain biological targets.
2-(5-(Furan-2-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide: Similar structure but with furan rings instead of thiophene, which can affect its electronic properties and reactivity.
Uniqueness
2-(5-(Thiophen-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is unique due to the combination of the isoxazole ring and two thiophene rings, providing a distinct set of electronic properties and potential biological activities that are not present in similar compounds.
属性
IUPAC Name |
N-(thiophen-2-ylmethyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c17-14(15-9-11-3-1-5-19-11)8-10-7-12(18-16-10)13-4-2-6-20-13/h1-7H,8-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARISAXCANJNVCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
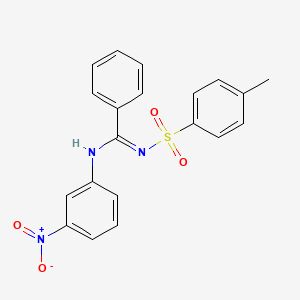
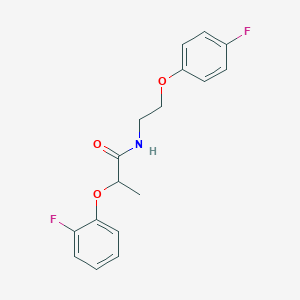
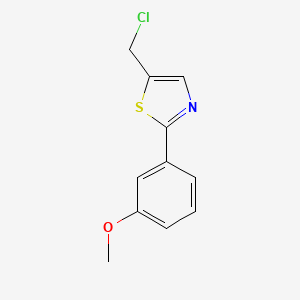
![Ethyl 2-(2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B2563501.png)
![3-((2-fluorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2563502.png)
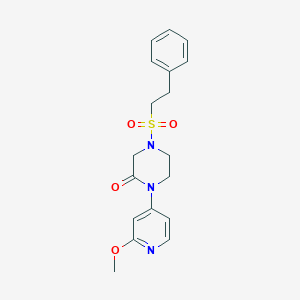

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2563506.png)
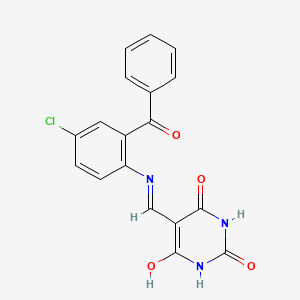
![3-(2-chloro-6-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2563510.png)
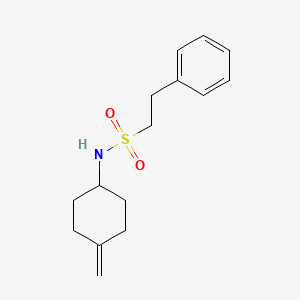
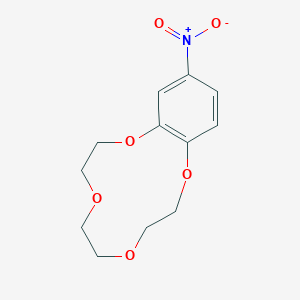
![Rac-(2r,3r)-3-[(1h-pyrazol-1-yl)methyl]oxolane-2-carbohydrazide](/img/structure/B2563514.png)
